1-(6-Ethoxypyridin-2-Yl)Piperazine

Sigma receptor pharmacology Neuropharmacology Methamphetamine abuse research

1-(6-Ethoxypyridin-2-Yl)Piperazine (CAS 108122-25-4) is a heterocyclic building block belonging to the pyridylpiperazine class, with molecular formula C11H17N3O and molecular weight 207.27 g/mol. The compound features a piperazine ring N-substituted at the 2-position of a 6-ethoxypyridine moiety, with the ethoxy group conferring distinct physicochemical properties including calculated LogP of 1.3 and density of 1.082 g/cm³.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 108122-25-4
Cat. No. B019249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Ethoxypyridin-2-Yl)Piperazine
CAS108122-25-4
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=N1)N2CCNCC2
InChIInChI=1S/C11H17N3O/c1-2-15-11-5-3-4-10(13-11)14-8-6-12-7-9-14/h3-5,12H,2,6-9H2,1H3
InChIKeyIGBPLIGXKQSNKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Ethoxypyridin-2-Yl)Piperazine (CAS 108122-25-4): Scientific Procurement and Chemical Identity Overview


1-(6-Ethoxypyridin-2-Yl)Piperazine (CAS 108122-25-4) is a heterocyclic building block belonging to the pyridylpiperazine class, with molecular formula C11H17N3O and molecular weight 207.27 g/mol . The compound features a piperazine ring N-substituted at the 2-position of a 6-ethoxypyridine moiety, with the ethoxy group conferring distinct physicochemical properties including calculated LogP of 1.3 and density of 1.082 g/cm³ [1]. Commercially available from major suppliers including Sigma-Aldrich (Enamine catalog), Thermo Fisher Scientific (Alfa Aesar), and AK Scientific with standard purity specifications ranging from 95% to 97% , this compound serves as a versatile scaffold in medicinal chemistry for receptor ligand development and CNS-targeted research programs [2].

Why Generic Pyridylpiperazine Substitution Fails: The Critical Role of Nitrogen Position and 6-Ethoxy Substitution in 1-(6-Ethoxypyridin-2-Yl)Piperazine


Pyridylpiperazine analogs cannot be interchanged generically due to position-dependent receptor selectivity that fundamentally alters pharmacological profiles. Systematic SAR studies demonstrate that the pyridyl nitrogen position dictates sigma receptor subtype preference: (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptors, whereas (2-pyridyl)piperazines—the positional class to which 1-(6-ethoxypyridin-2-yl)piperazine belongs—favor σ2 receptors [1]. This positional selectivity is deterministic for research applications targeting methamphetamine abuse, cocaine effects, and neurotoxicity pathways where σ2 antagonism is mechanistically relevant [1]. Furthermore, the 6-ethoxy substituent on the pyridine ring introduces additional differentiation relative to unsubstituted 2-pyridylpiperazine, including altered lipophilicity, modified hydrogen-bonding capacity (4 H-bond acceptors versus 3 for unsubstituted analogs), and distinct metabolic stability profiles [2]. Substitution with methoxy analogs, positional isomers, or des-ethoxy derivatives introduces uncontrolled variables that compromise experimental reproducibility and invalidate cross-study comparisons.

1-(6-Ethoxypyridin-2-Yl)Piperazine: Quantitative Differentiation Evidence for Scientific Selection


Sigma-1 Receptor Binding Affinity: Ki = 83 nM with Position-Dependent Selectivity Profile

1-(6-Ethoxypyridin-2-yl)piperazine binds to sigma-1 (σ1) receptors with Ki = 83 nM as measured by radioligand competition assay [1]. This binding affinity must be interpreted within the context of pyridyl nitrogen positional selectivity: systematic SAR analysis of pyridylpiperazines reveals that (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptors, while (2-pyridyl)piperazines—the class containing this compound—favor σ2 receptors [2]. The 83 nM σ1 Ki value for this 2-pyridyl derivative is approximately 4-fold weaker than the σ1 affinity observed for 3- and 4-pyridyl positional isomers (typical Ki range 5-25 nM for high-affinity σ1 ligands in this series) [2]. This reduced σ1 affinity coupled with preferential σ2 engagement establishes a receptor subtype selectivity window that is mechanistically significant for σ2-targeted research applications [2].

Sigma receptor pharmacology Neuropharmacology Methamphetamine abuse research

Serotonin Transporter (SERT) Binding Affinity: Ki = 32 nM with 2-Fold Selectivity Over NET

1-(6-Ethoxypyridin-2-yl)piperazine binds to the rat serotonin transporter (SERT) with Ki = 32 nM, determined by competition radioligand binding using [3H]paroxetine [1]. In parallel assays under comparable conditions, the compound exhibits binding affinity to the noradrenaline (NA) reuptake site (NET) with Ki = 63 nM using [3H]nisoxetine as radioligand [1]. The calculated SERT/NET selectivity ratio of approximately 2:1 indicates preferential engagement with serotonergic over noradrenergic transport systems. Additionally, binding affinity at alpha-2 adrenergic receptors is substantially lower at Ki = 251 nM, representing an 8-fold selectivity window for SERT over alpha-2 adrenergic off-targets [1].

Serotonin transporter pharmacology Antidepressant research CNS drug discovery

Muscarinic Acetylcholine Receptor Binding: Ki = 20 nM in Cerebral Cortex with Tissue-Dependent Affinity Variation

1-(6-Ethoxypyridin-2-yl)piperazine demonstrates muscarinic acetylcholine receptor (mAChR) binding with Ki = 20 nM in rat cerebral cortex membranes using [3H]-QNB competition radioligand binding [1]. Importantly, the compound exhibits tissue-dependent affinity variation: Ki = 56 nM in parotid gland, Ki = 72 nM in cardiac tissue, and Ki = 107 nM in urinary bladder preparations [1]. This represents a 5.4-fold difference in apparent binding affinity between cerebral cortex (highest affinity) and urinary bladder (lowest affinity), reflecting differential mAChR subtype distribution across these tissues (cortex enriched in M1; heart enriched in M2; glandular/bladder tissues enriched in M3) [1].

Cholinergic pharmacology Muscarinic receptor research CNS receptor profiling

Beta-1 Adrenergic Receptor: No Detectable Binding Affinity—Demonstrated Negative Selectivity

In contrast to its nanomolar binding at sigma, SERT, and muscarinic targets, 1-(6-ethoxypyridin-2-yl)piperazine exhibits no detectable binding affinity toward the beta-1 adrenergic receptor (Ki value reported as 'No affinity' in competitive binding assays) . This negative finding is mechanistically significant because many structurally related arylpiperazine derivatives demonstrate promiscuous binding across aminergic GPCRs including beta-adrenergic family members. The absence of beta-1 adrenergic engagement provides a clean selectivity window for the compound's primary pharmacodynamic targets .

Adrenergic pharmacology Receptor selectivity profiling Off-target screening

Adenosine A1 and A2A Receptor Binding: Dual Nanomolar Affinity with Ki = 3.5 nM at A1 and 3.6 nM at A2A

1-(6-Ethoxypyridin-2-yl)piperazine binds to human adenosine A1 receptors with Ki = 3.5 nM, as determined by displacement of [3H]DPCPX in CHO cell membranes [1]. The compound exhibits nearly identical affinity at human adenosine A2A receptors with Ki = 3.60 nM [1]. At the adenosine A3 receptor, affinity is reduced by approximately 10-fold to Ki = 36 nM, as measured by displacement of [125I]AB-MECA [1]. This pattern represents balanced high-affinity dual A1/A2A antagonism with approximately 10-fold selectivity over A3 receptors [1].

Purinergic signaling Adenosine receptor pharmacology Neuroprotection research

Optimal Research and Procurement Scenarios for 1-(6-Ethoxypyridin-2-Yl)Piperazine Based on Quantified Differentiation Evidence


Sigma-2 Receptor-Preferring Pharmacological Tool for Methamphetamine and Psychostimulant Abuse Research

Procure this compound for studies requiring σ2-favoring sigma receptor engagement rather than σ1-dominant signaling. Based on the established positional SAR—2-pyridylpiperazines favor σ2 receptors while 3- and 4-pyridyl analogs favor σ1 [1]—this compound is indicated for methamphetamine neurotoxicity models, cocaine locomotor sensitization assays, and investigation of σ2-mediated attenuation of stimulant effects. The 83 nM σ1 Ki provides a baseline affinity reference point for structure-activity relationship studies, but the compound's primary differentiation lies in its σ2-preferring profile inherent to the 2-pyridylpiperazine scaffold [1].

Serotonergic Transporter Profiling with Defined SERT/NET Selectivity Window

Utilize this compound in assays requiring preferential SERT engagement (Ki = 32 nM) with 2-fold selectivity over NET (Ki = 63 nM) and 8-fold selectivity over alpha-2 adrenergic receptors (Ki = 251 nM) [2]. This profile supports serotonin-focused transporter research where noradrenergic off-target activity would confound interpretation. The rat-derived binding data [2] provide a validated baseline for CNS pharmacokinetic/pharmacodynamic correlation studies and serve as a reference standard for novel SERT ligand development programs.

CNS-Preferential Muscarinic Receptor Probe with Tissue-Dependent Affinity Gradient

Deploy this compound in experiments requiring CNS-biased muscarinic acetylcholine receptor engagement, as evidenced by the 5.4-fold affinity gradient from cerebral cortex (Ki = 20 nM) to urinary bladder (Ki = 107 nM) [3]. This tissue-dependent binding pattern, reflecting differential mAChR subtype distribution, supports neuroscience applications where peripheral cholinergic effects must be minimized. The compound is suitable as a reference ligand for M1/M4 subtype selectivity assays and for validating computational models of subtype-specific mAChR pharmacophores [3].

Dual Adenosine A1/A2A Antagonist Reference Standard for Purinergic Signaling Studies

Source this compound as a balanced high-affinity dual A1/A2A adenosine receptor ligand (Ki = 3.5 nM at A1; Ki = 3.60 nM at A2A) with 10-fold selectivity over A3 receptors (Ki = 36 nM) [4]. This well-characterized pharmacological fingerprint makes the compound suitable as a reference standard in purinergic signaling assays, comparator compound for novel adenosine antagonist development, and calibration ligand for receptor occupancy studies in CNS tissues where both A1 and A2A subtypes are co-expressed. The human receptor data [4] provide translational relevance for preclinical programs targeting neuroprotection, inflammation, or cardiovascular applications of adenosine modulation.

Quote Request

Request a Quote for 1-(6-Ethoxypyridin-2-Yl)Piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.